molecular formula C7H8F2N2O2 B8736731 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester

Cat. No. B8736731
M. Wt: 190.15 g/mol
InChI Key: YJQZFIRWILVKCP-UHFFFAOYSA-N
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Patent
US08115012B2

Procedure details

Magnesium turnings (4.9 g, 0.20 mol), trimethylsilyl chloride (32.6 g, 0.30 mmol) and anhydrous 1,3-dimethyl-2-imidazolidinone (DMI, 160 ml) were initially charged in a 500 ml three-necked flask fitted with magnetic stirrer and thermometer. After activation of the magnesium with iodine, methyl 2-methoxymethylene-4,4,4-trifluoro-3-oxobutyrate (21.3 g, 0.10 mol) was added in an ice-bath over a period of 30 min, the reaction temperature being kept within a range of from 20 to 30° C. After a further 60 min at room temperature, excess trimethylsilyl chloride was removed under reduced pressure. In a second 500 ml three-necked flask, an aqueous methylhydrazine solution (37%, 14.8 g, 0.12 mol) and methanol (320 ml) were initially charged at −50° C. Over a period of 60 min, the cooled reaction solution of the first reaction was added, with cooling being maintained. After a further 2 hours at −50° C., the reaction mixture was allowed to warm to room temperature and stirred for a further 10 hours. According to GC analysis, the reaction mixture contained methyl 3-difluoromethyl-1-methylpyrazole-4-carboxylate (isomer a) as a mixture with methyl 2-difluoromethyl-1-methylpyrazole-3-carboxylate (isomer b) in an a:b isomer ratio of 90:10. The reaction mixture was then concentrated under reduced pressure. 120 g of 10% strength aqueous sodium hydroxide solution were added to the residue, and the mixture was stirred at 100° C. for 4 h. After acidification of the aqueous solution with hydrochloric acid to pH 1 and repeated extraction with MTBE, an organic solution comprising 13.4 g of the title compound (yield isomer a: 71%) was obtained. The title compound was isolated by crystallization as a light-brown solid.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 2-methoxymethylene-4,4,4-trifluoro-3-oxobutyrate
Quantity
21.3 g
Type
reactant
Reaction Step Two
Name
methylhydrazine
Quantity
14.8 g
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methyl 2-difluoromethyl-1-methylpyrazole-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].C[Si](Cl)(C)C.CN1CCN(C)C1=O.II.COC=C(C(=O)C(F)(F)F)C(OC)=O.CNN.[F:34][CH:35]([F:46])[C:36]1[C:40]([C:41]([O:43]C)=[O:42])=[CH:39][N:38]([CH3:45])[N:37]=1.FC(F)N1C(C(OC)=O)C=CN1C>CO>[F:46][CH:35]([F:34])[C:36]1[C:40]([C:41]([OH:43])=[O:42])=[CH:39][N:38]([CH3:45])[N:37]=1

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
32.6 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
160 mL
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
methyl 2-methoxymethylene-4,4,4-trifluoro-3-oxobutyrate
Quantity
21.3 g
Type
reactant
Smiles
COC=C(C(=O)OC)C(C(F)(F)F)=O
Step Three
Name
methylhydrazine
Quantity
14.8 g
Type
reactant
Smiles
CNN
Name
Quantity
320 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NN(C=C1C(=O)OC)C)F
Step Five
Name
methyl 2-difluoromethyl-1-methylpyrazole-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(N1N(C=CC1C(=O)OC)C)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
being kept within a range of from 20 to 30° C
CUSTOM
Type
CUSTOM
Details
excess trimethylsilyl chloride was removed under reduced pressure
WAIT
Type
WAIT
Details
Over a period of 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
the cooled reaction solution of the first reaction
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
being maintained
WAIT
Type
WAIT
Details
After a further 2 hours at −50° C.
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
120 g of 10% strength aqueous sodium hydroxide solution were added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extraction with MTBE
CUSTOM
Type
CUSTOM
Details
yield isomer a: 71%)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC(C1=NN(C=C1C(=O)O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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